N-(1,2-benzoxazol-3-yl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(1,2-benzoxazol-3-yl)-2,4,6-trimethylbenzenesulfonamide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a benzoxazole moiety attached to a trimethylbenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzoxazol-3-yl)-2,4,6-trimethylbenzenesulfonamide typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring, followed by sulfonation to introduce the sulfonamide group. One common method involves the reaction of 2-aminophenol with trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-benzoxazol-3-yl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF), and ethanol.
Substitution: Various nucleophiles such as amines, alcohols, and thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Substituted sulfonamides with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against certain bacterial strains.
Medicine: Research has explored its potential as an anticancer agent, with some derivatives exhibiting cytotoxic effects against cancer cell lines.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. This inhibition can lead to increased levels of neurotransmitters, which may contribute to its observed biological effects. Additionally, the compound’s ability to interact with DNA and proteins can result in cytotoxic effects, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
N-(1,2-benzoxazol-3-yl)-2,4,6-trimethylbenzenesulfonamide can be compared with other benzoxazole derivatives to highlight its uniqueness:
Zonisamide: An antiseizure drug with a similar benzoxazole core but different substituents, used for the treatment of epilepsy.
Paliperidone: An antipsychotic drug with a benzoxazole moiety, used for the treatment of schizophrenia.
Valdecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a benzoxazole structure, used for pain relief
These compounds share the benzoxazole core but differ in their substituents and specific applications, demonstrating the versatility of the benzoxazole scaffold in drug design and development.
Properties
Molecular Formula |
C16H16N2O3S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H16N2O3S/c1-10-8-11(2)15(12(3)9-10)22(19,20)18-16-13-6-4-5-7-14(13)21-17-16/h4-9H,1-3H3,(H,17,18) |
InChI Key |
HQGHRYYVQPJEMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NOC3=CC=CC=C32)C |
Origin of Product |
United States |
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